molecular formula C16H16ClN3O2S B11192680 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B11192680
M. Wt: 349.8 g/mol
InChI Key: GWVHUFLBCRZDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a pyrrol-3-ol moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C16H16ClN3O2S/c1-22-7-6-20-8-13(21)14(15(20)18)16-19-12(9-23-16)10-2-4-11(17)5-3-10/h2-5,9,18,21H,6-8H2,1H3

InChI Key

GWVHUFLBCRZDIK-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.